molecular formula C10H9N3O3 B054783 N-(4-(Cyanomethyl)-2-nitrophenyl)acetamide CAS No. 123270-23-5

N-(4-(Cyanomethyl)-2-nitrophenyl)acetamide

Cat. No. B054783
M. Wt: 219.2 g/mol
InChI Key: XHJXYBIIUUFVLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Structure :


Physical And Chemical Properties Analysis

  • Safety Information : The compound is combustible and should be handled with care. Refer to safety data sheets for detailed precautions .

Scientific Research Applications

Field Pharmaceutical Chemistry

“N-(4-hydroxyphenyl)acetamide” is a target molecule for many industries that produce chemicals for pharmaceutical applications. It is the main ingredient in numerous cold and flu medications .

Application

The compound is synthesized for use in pharmaceutical applications, specifically as an active ingredient in cold and flu medications .

Method of Application

A one-pot synthesis is proposed based on the reductive carbonylation of nitrobenzene catalyzed by Pd (II)-complexes. The reaction was carried out in dilute acetic acid as a solvent, and the [PdCl 2 (dppb)] catalyst precursor leads in one pot to N- (4-hydroxyphenyl)acetamide .

Results

Under optimized reaction conditions, it was possible to produce N- (4-hydroxyphenyl)acetamide with an 85 mol % of selectivity in approximately 5 hours .

Safety And Hazards

  • Personal Protective Equipment : Use dust masks (N95), eyeshields, and gloves when handling .

properties

IUPAC Name

N-[4-(cyanomethyl)-2-nitrophenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-7(14)12-9-3-2-8(4-5-11)6-10(9)13(15)16/h2-3,6H,4H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHJXYBIIUUFVLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)CC#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40392971
Record name N-[4-(Cyanomethyl)-2-nitrophenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(Cyanomethyl)-2-nitrophenyl)acetamide

CAS RN

123270-23-5
Record name N-[4-(Cyanomethyl)-2-nitrophenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Concentrated nitric acid (10 mL, >69% pure) was added to acetic anhydride (100 mL) cooled to −10° C. The solution was treated portionwise with N-[4-(cyanomethyl)phenyl]acetamide (5.0 g, 28.7 mmol) at a rate which maintained an internal temperature below −5° C. The solution was stirred for 1 hour while warming to room temperature. The solution was poured into an ice/water mixture and extracted several times with ethyl acetate. The combined extracts were washed with 10% Na2CO3 and brine, dried (MgSO4), filtered, and concentrated under vacuum. The residue was purified by flash column chromatography on silica gel with 1:1 hexanes/ethyl acetate to provide 4.82 g (77%) of N-[4-(cyanomethyl)-2-nitrophenyl]acetamide.
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10 mL
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5 g
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ice water
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Synthesis routes and methods II

Procedure details

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